molecular formula C15H19Cl3N2O B3829000 4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide

4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide

Cat. No. B3829000
M. Wt: 349.7 g/mol
InChI Key: DZQSJRYJSBEBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide, commonly known as TCB-2, is a synthetic compound that belongs to the family of phenethylamine derivatives. TCB-2 is a potent and selective agonist of the serotonin receptor 5-HT2A. It has been widely used in scientific research to study the mechanism of action of serotonin receptors, as well as to explore the potential therapeutic applications of this class of compounds.

Mechanism of Action

TCB-2 acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release. TCB-2 has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TCB-2 has been shown to produce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. In animal studies, TCB-2 has been shown to increase locomotor activity and induce head twitch responses, which are indicative of its psychoactive effects. TCB-2 has also been shown to produce changes in body temperature and heart rate, which may be related to its effects on the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TCB-2 in scientific research is its high selectivity for the 5-HT2A receptor. This allows researchers to study the effects of selective activation of this receptor, without the confounding effects of other neurotransmitter systems. However, one of the limitations of using TCB-2 is its potential for abuse and misuse. TCB-2 is a Schedule I controlled substance in the United States, and its use is subject to strict regulatory controls.

Future Directions

There are several potential future directions for research on TCB-2 and related compounds. One area of interest is the potential therapeutic applications of 5-HT2A agonists in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is the development of selective 5-HT2A antagonists, which may have potential applications in the treatment of substance use disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of TCB-2, in order to better understand its effects and potential therapeutic applications.
Conclusion:
In conclusion, TCB-2 is a synthetic compound that has been widely used in scientific research to study the mechanism of action of serotonin receptors. TCB-2 is a potent and selective agonist of the 5-HT2A receptor, and has been shown to produce a range of biochemical and physiological effects. While there are potential therapeutic applications for this class of compounds, further research is needed to fully understand their effects and potential limitations.

Scientific Research Applications

TCB-2 has been extensively used in scientific research to study the mechanism of action of serotonin receptors. Serotonin receptors are involved in a wide range of physiological processes, including mood regulation, appetite, sleep, and pain perception. TCB-2 has been shown to selectively activate the 5-HT2A receptor, which is involved in the regulation of mood and cognition.

properties

IUPAC Name

4-methyl-N-(2,2,2-trichloro-1-piperidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl3N2O/c1-11-5-7-12(8-6-11)13(21)19-14(15(16,17)18)20-9-3-2-4-10-20/h5-8,14H,2-4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQSJRYJSBEBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-N-[2,2,2-trichloro-1-(piperidin-1-YL)ethyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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